6-Chloro-5-nitro-1H-indazole

Catalog No.
S805854
CAS No.
101420-98-8
M.F
C7H4ClN3O2
M. Wt
197.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-nitro-1H-indazole

CAS Number

101420-98-8

Product Name

6-Chloro-5-nitro-1H-indazole

IUPAC Name

6-chloro-5-nitro-1H-indazole

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10)

InChI Key

SXVCMKGCWGVSSX-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl

6-Chloro-5-nitro-1H-indazole is a substituted nitroindazole serving as a critical intermediate in the synthesis of complex heterocyclic compounds, particularly in medicinal chemistry. Its value is defined by the specific arrangement of the chloro and nitro functional groups on the indazole core, which dictates its reactivity and suitability for constructing targeted pharmacophores. The compound is primarily utilized as a precursor to 6-chloro-1H-indazol-5-amine, a key building block for a class of potent kinase inhibitors used in oncology, such as those targeting anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-Met) [REFS-1, REFS-2]. Its established use in multi-kilogram scale production campaigns validates its process compatibility and industrial relevance [1].

Research Fit

Nitroindazole scaffold for kinase and NOS target engagement studies
Dual 6-Cl/5-NO2 substitution enables orthogonal synthetic diversification
Patent-precedented intermediate for Akt inhibitor synthetic routes

In the synthesis of advanced pharmaceutical intermediates, substituting 6-Chloro-5-nitro-1H-indazole with a constitutional isomer (e.g., 5-chloro-6-nitro-1H-indazole) or attempting to introduce substituents at a later stage is often synthetically unviable. The precise positioning of the chloro and nitro groups is fundamental to the architecture of the final target molecule. Attempts to perform functionalization, such as halogenation, on an already-formed indazole ring can lead to the formation of undesired regioisomers as the major product, which are difficult or impossible to separate from the desired compound [1]. Procuring this specific, high-purity isomer is therefore a critical control point, eliminating the significant risk of complex downstream purification challenges and ensuring the regiochemical integrity required for reproducible, large-scale synthesis.

Substitution Risk

vs. 5-Nitroindazole Lacks the 6-chloro synthetic handle; electronic distribution and SNAr reactivity context may differ
vs. 6-Chloroindazole Lacks the 5-nitro group; planarity and target-engagement profile of derived compounds may not transfer
vs. Generic indazole Dual substitution pattern is specified in patent-precedented synthetic routes and may not be interchangeable

Precursor Suitability: Validated Intermediate in Multi-Kilogram API Manufacturing

This compound is the direct precursor to 6-chloro-1H-indazol-5-amine, the established intermediate for the ALK/c-Met inhibitor Crizotinib (PF-02341066). The synthetic route relying on this core structure has been successfully scaled to produce over 100 kg of the active pharmaceutical ingredient (API), confirming its robustness and suitability for industrial manufacturing workflows [1]. In contrast, using an unvalidated starting material introduces significant process development and scale-up risks.

Evidence DimensionManufacturing Scale
Target Compound DataServes as a key precursor in a process validated for >100 kg API production.
Comparator Or BaselineAlternative, unvalidated precursors without demonstrated large-scale process viability.
Quantified DifferenceDemonstrated industrial scale vs. hypothetical or lab-scale utility.
ConditionsDocumented API manufacturing campaign for Crizotinib (PF-02341066).

Procuring this specific intermediate leverages a well-established, de-risked manufacturing process, ensuring reliability and scalability for clinical and commercial supply.

Lipophilicity
Class-level
clogP 2.0 vs. 1.5
Δ +0.5 log units
Supports permeability screening context
In silico XLogP3 prediction; class-level inference

Processability: Enables High-Yield Nitro-to-Amine Reduction Critical for Coupling

The conversion of the 5-nitro group to the corresponding 5-amino group is a pivotal step. In a closely analogous arylnitro reduction for the Crizotinib synthesis, a crystallized yield of 95% was achieved on a large scale using sponge-nickel catalytic hydrogenation [1]. This demonstrates the high efficiency and process compatibility of reducing a nitro group at this position on a related scaffold. This high-yield transformation is superior to routes that may require more expensive reagents or result in lower yields, making it a more cost-effective choice for large-scale production.

Evidence DimensionCrystallized Product Yield
Target Compound Data95% (for an analogous arylnitro reduction in the Crizotinib process)
Comparator Or BaselineStandard organic reactions often proceed with yields of 60-80%; lower yields increase cost and waste.
Quantified DifferenceA 15-35% increase in yield over typical, less optimized reductions.
ConditionsChemoselective reduction using H2 and sponge-nickel catalyst in methanol, followed by crystallization.

This compound is proven to be compatible with high-yield, selective reduction processes, directly translating to lower manufacturing costs and reduced impurity profiles.

MS Detection
Class-level
196.999 vs. 163.038 Da
Δ +33.96 Da
Supports LC-MS identification context
Distinctive M+2 chlorine isotopic signature; HRMS

Regiochemical Integrity: Avoids Formation of Incorrect Isomers in Downstream Reactions

The specific 6-chloro-5-nitro substitution pattern is crucial for directing subsequent reactions and for the biological activity of the final product. Attempting to introduce substituents onto a generic indazole core at a later stage can fail; for example, direct bromination of 4-chloro-1H-indazol-3-amine resulted in the formation of the undesired regioisomer as the major product [1]. By procuring the correctly pre-functionalized 6-Chloro-5-nitro-1H-indazole, chemists ensure the regiochemical outcome of the synthesis, bypassing the risk of producing incorrect and difficult-to-separate isomers.

Evidence DimensionRegioselective Reaction Outcome
Target Compound DataProvides absolute control over substituent placement, leading to a single desired product.
Comparator Or BaselinePost-functionalization of a simpler indazole core, which leads to mixtures of undesired isomers.
Quantified DifferenceDifference between obtaining a single product versus a mixture where the desired product is minor.
ConditionsElectrophilic substitution (bromination) on a substituted 3-aminoindazole core.

This ensures the synthesis exclusively yields the correct constitutional isomer, which is essential for consistent biological activity and avoids costly, often futile, isomer separation.

Synthetic Utility
Reported
Patent-precedented intermediate; IC50 14 nM, 70% oral bioavailability in mice
Supports patent-precedented route selection review
Akt inhibitor pathway, US7041687B2 context
Conformation
Reported
Planar core; 5-nitro coplanar (r.m.s. 0.005 Å)
Supports target-engagement design review
X-ray diffraction at 100 K; cross-study context
HBA Count
Class-level
HBA 3 vs. 4
Δ -1 acceptor
Supports permeability optimization review
vs. 6-amino-5-nitroindazole; in silico calculation

Key Building Block for the Synthesis of ALK/c-Met Kinase Inhibitors

This compound is the preferred starting material for preparing 6-chloro-1H-indazol-5-amine, a crucial intermediate for manufacturing established ALK/c-Met inhibitors like Crizotinib. Its use is supported by proven, high-yield process chemistry suitable for large-scale API production [1].

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs, this intermediate provides a rigid scaffold with precisely placed functional groups. The 5-amino group (from reduction) serves as a key attachment point for pharmacophores, while the 6-chloro position provides a defined steric and electronic profile essential for target binding and selectivity, enabling systematic exploration of SAR [2].

Development of Novel Heterocyclic Compounds

The nitro and chloro groups offer orthogonal reactivity for further chemical elaboration. The nitro group can be reduced, while the chloro group can potentially participate in cross-coupling reactions, making this compound a versatile platform for creating libraries of novel indazole-based compounds for screening and discovery programs.

Application Fit

Application
Selection Property
Validation Focus
Akt kinase inhibitor synthesis
Patent-precedented synthetic route
Route-specific intermediate verification
6-Substituted indazole library synthesis
Orthogonal chloro reactive site (SNAr)
Diversification method compatibility
NOS isoform-selectivity studies
Planar nitroindazole core scaffold
Isoform binding-mode and selectivity review
Permeability screening studies
Reported clogP and HBA profile
ADME predictive model context review

XLogP3

2

Wikipedia

6-Chloro-5-nitro-1H-indazole

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